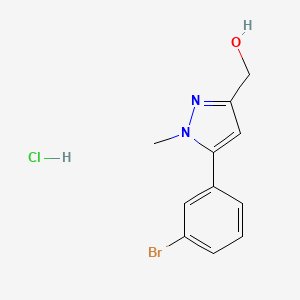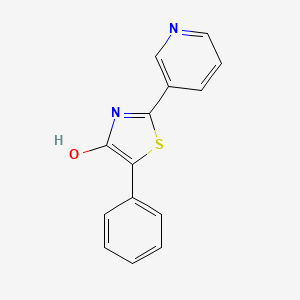
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is a chemical compound with the molecular formula C7H4F3NaO3S and a molecular weight of 248.15 g/mol . This compound is known for its unique trifluoromethoxy group attached to the benzene ring, which imparts distinct chemical properties.
Mechanism of Action
Target of Action
It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science .
Mode of Action
It is a versatile material used in scientific research, suggesting that it may interact with its targets in a variety of ways depending on the specific context .
Biochemical Pathways
It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science , suggesting that it may influence a variety of biochemical pathways.
Result of Action
It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science , suggesting that it may have a variety of molecular and cellular effects.
Action Environment
It is known that this compound is used in scientific research and has applications in various fields like organic synthesis, pharmaceuticals, and material science , suggesting that its action, efficacy, and stability may be influenced by a variety of environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzenesulfinic acid sodium salt typically involves the reaction of 4-(Trifluoromethoxy)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-(Trifluoromethoxy)benzenesulfonic acid.
Reduction: It can be reduced to form 4-(Trifluoromethoxy)benzene.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Trifluoromethoxy)benzenesulfonic acid.
Reduction: 4-(Trifluoromethoxy)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acids and sulfonamides.
Biology: It is used in the study of enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonic acid
- 4-(Trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)benzenesulfonamide
Uniqueness
4-(Trifluoromethoxy)benzenesulfinic acid sodium salt is unique due to its sulfinic acid group, which imparts distinct reactivity compared to sulfonic acids and sulfonamides. The presence of the trifluoromethoxy group further enhances its chemical properties, making it a valuable reagent in various chemical and industrial applications .
Properties
IUPAC Name |
sodium;4-(trifluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLZHSLAFQPNON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl (1R,4S,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2374940.png)


![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2374945.png)
![1-Methoxy-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2374946.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2374947.png)






![(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B2374961.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
